8-Nonen-2-one
Overview
Description
The provided data does not directly discuss 8-Nonen-2-one, but it does provide information on related compounds that involve quinoline derivatives. Quinoline and its derivatives are known for their complexation with metals and interesting photoluminescent properties. The first paper discusses the synthesis of metal complexes with 8-aminoquinoline, which is a derivative of quinoline, and their structural and photoluminescent characteristics . The second paper explores the synthesis of lanthanide coordination polymers with (8-quinolyloxy)acetate, another quinoline derivative, and examines their structures, thermal stabilities, and photoluminescent properties . These studies are relevant to the broader field of quinoline chemistry, which 8-Nonen-2-one is a part of, due to the structural similarities and potential for complexation and photoluminescence.
Synthesis Analysis
The synthesis of quinoline derivatives and their complexes is a multi-step process that involves the reaction of quinoline with various metal salts. In the first paper, the reaction of 8-aminoquinoline with different metal nitrates and perchlorates resulted in the formation of complexes with the general formula M(8-aq)2(H2O)22, where M represents Zn, Cd, or Hg, and X is either NO3 or ClO4 . Additionally, polynuclear complexes were synthesized using metal acetates, 8-aminoquinoline, and azide or thiocyanate salts. The second paper describes the controlled hydrothermal synthesis of lanthanide coordination polymers with (8-quinolyloxy)acetate and various auxiliary ligands, leading to the formation of one-, two-, and three-dimensional structures . These methods demonstrate the versatility of quinoline derivatives in forming a wide range of metal complexes with diverse structures.
Molecular Structure Analysis
The molecular structures of the synthesized complexes were elucidated using spectroscopic data and single crystal X-ray diffraction. The X-ray structure of the zinc complex revealed C–H–π and π–π interactions, forming a hydrogen-bonded sheet . The cadmium azido complex displayed a one-dimensional structure with end-on bridging azido ligands, resulting in supramolecular two-dimensional behavior due to π–π interactions . The lanthanide coordination polymers exhibited a variety of dimensionalities, from one-dimensional zigzag chains to three-dimensional frameworks, depending on the bridging ligands and coordination modes of the organic carboxylic ligands .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these complexes are coordination reactions where the quinoline derivatives act as ligands, coordinating to the metal ions through nitrogen and oxygen atoms. The choice of metal salts and auxiliary ligands influences the resulting structure and properties of the complexes. The formation of polynuclear complexes and the variation in dimensionality of the lanthanide polymers are indicative of the diverse reactivity and complexation behavior of quinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized complexes, such as photoluminescence, are significant. Both papers report that the complexes exhibit photoluminescent properties at room temperature . The photoluminescence is likely due to the electronic transitions within the quinoline-based ligands and their interaction with the metal ions. The thermal stabilities of the lanthanide coordination polymers also show remarkable differences, which can be attributed to the variation in their crystal structures .
properties
IUPAC Name |
non-8-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h3H,1,4-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFXLYCBBBXCIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198203 | |
Record name | 8-Nonen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fruity aroma | |
Record name | 8-Nonen-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1829/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | 8-Nonen-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1829/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.853-0.855 | |
Record name | 8-Nonen-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1829/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
8-Nonen-2-one | |
CAS RN |
5009-32-5 | |
Record name | 8-Nonen-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5009-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Nonen-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005009325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Nonen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-NONEN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWX3860ECA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 8-Nonen-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035926 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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